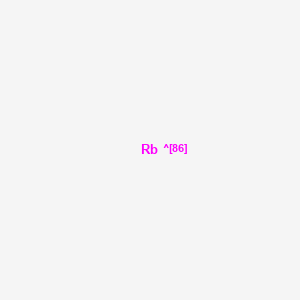
Rubidium Rb-86
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium Rb-86, also known as this compound, is a useful research compound. Its molecular formula is Rb and its molecular weight is 85.911167 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Isotopes - Radioisotopes - Rubidium Radioisotopes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Rate Measurement
One of the significant applications of 86Rb is in measuring the metabolic rates of small animals. Research has demonstrated that the turnover of 86Rb correlates well with metabolic activity across different taxa. For instance, a study involving rhinoceros beetles showed that those fed diets enriched with potassium or rubidium exhibited higher turnover rates of 86Rb compared to those on a standard diet. This relationship suggests that 86Rb can serve as a reliable tracer for assessing field metabolic rates (FMR) in various species .
Cancer Research
In oncology, 86Rb has been utilized to study its distribution in brain tumors. Research indicates that brain tumors absorb significantly higher amounts of 86Rb compared to normal brain tissues, with ratios ranging from 6 to 19.3 times more per gram. This differential uptake can be leveraged for diagnostic imaging and therapeutic strategies in treating brain cancers .
Radiopharmaceutical Applications
86Rb is also employed in radiopharmacy, particularly in the formulation of radiopharmaceuticals for diagnostic imaging. The isotope's properties allow it to be used in various chemical forms, such as rubidium chloride (86RbCl), which can be administered for imaging studies. The half-life of approximately 18.64 days makes it suitable for use in clinical settings where longer observation periods are necessary .
Kinetic Studies in Physiology
The uptake mechanisms of 86Rb have been investigated using techniques like multiple indicator dilution. These studies help elucidate how rubidium behaves within biological systems, providing insights into its physiological roles and potential therapeutic uses .
Distribution Kinetics
The kinetics of 86Rb distribution has been extensively studied in animal models. For example, intraperitoneal administration studies have tracked the distribution patterns over time, revealing critical information about how this isotope disperses within biological tissues and its implications for metabolic studies .
Summary Table of Applications
Propiedades
Número CAS |
14932-53-7 |
|---|---|
Fórmula molecular |
Rb |
Peso molecular |
85.911167 g/mol |
Nombre IUPAC |
rubidium-86 |
InChI |
InChI=1S/Rb/i1+1 |
Clave InChI |
IGLNJRXAVVLDKE-OUBTZVSYSA-N |
SMILES |
[Rb] |
SMILES isomérico |
[86Rb] |
SMILES canónico |
[Rb] |
Sinónimos |
86Rb radioisotope Rb-86 radioisotope Rubidium-86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















